molecular formula C8H4F3N B15293893 2,3,4-Trifluoro-5-methylbenzonitrile

2,3,4-Trifluoro-5-methylbenzonitrile

Cat. No.: B15293893
M. Wt: 171.12 g/mol
InChI Key: YGPGEONJNJEVRH-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-methylbenzonitrile typically involves the introduction of fluorine atoms and a nitrile group into a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by nitrile formation. For example, starting from 2,3,4-trifluorotoluene, the compound can be synthesized through a series of reactions including halogenation, substitution, and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize readily available starting materials and efficient catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trifluoro-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the nitrile group and the benzene ring. This can affect the compound’s interactions with other molecules and its overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluoro-5-methylbenzonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group. This unique structure can result in distinct chemical properties and reactivity compared to other fluorinated benzonitriles .

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

2,3,4-trifluoro-5-methylbenzonitrile

InChI

InChI=1S/C8H4F3N/c1-4-2-5(3-12)7(10)8(11)6(4)9/h2H,1H3

InChI Key

YGPGEONJNJEVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)F)F)C#N

Origin of Product

United States

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